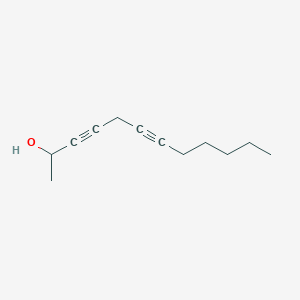![molecular formula C21H17Cl2NO5 B14583971 1-{3-[2-(Benzyloxy)ethoxy]-4-nitrophenoxy}-2,4-dichlorobenzene CAS No. 61432-47-1](/img/structure/B14583971.png)
1-{3-[2-(Benzyloxy)ethoxy]-4-nitrophenoxy}-2,4-dichlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3-[2-(Benzyloxy)ethoxy]-4-nitrophenoxy}-2,4-dichlorobenzene is an organic compound that features a complex aromatic structure. This compound is characterized by the presence of multiple functional groups, including nitro, ether, and dichlorobenzene moieties. Its unique structure makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[2-(Benzyloxy)ethoxy]-4-nitrophenoxy}-2,4-dichlorobenzene typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Etherification: The formation of the benzyloxyethoxy group is carried out by reacting the appropriate phenol derivative with benzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-{3-[2-(Benzyloxy)ethoxy]-4-nitrophenoxy}-2,4-dichlorobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ether linkage can be cleaved under acidic or basic conditions to yield the corresponding phenol and alcohol derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Hydrolysis Conditions: Aqueous hydrochloric acid, sodium hydroxide.
Major Products
Reduction: 1-{3-[2-(Benzyloxy)ethoxy]-4-aminophenoxy}-2,4-dichlorobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-(2-Hydroxyethoxy)-4-nitrophenol and benzyl alcohol.
Applications De Recherche Scientifique
1-{3-[2-(Benzyloxy)ethoxy]-4-nitrophenoxy}-2,4-dichlorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 1-{3-[2-(Benzyloxy)ethoxy]-4-nitrophenoxy}-2,4-dichlorobenzene is largely dependent on its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the compound’s ability to undergo substitution reactions allows it to modify biomolecules and disrupt cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-{3-[2-(Benzyloxy)ethoxy]-4-aminophenoxy}-2,4-dichlorobenzene: A reduced derivative with potential biological activity.
1-{3-[2-(Benzyloxy)ethoxy]-4-methoxyphenoxy}-2,4-dichlorobenzene: A methoxy-substituted analog with different reactivity.
1-{3-[2-(Benzyloxy)ethoxy]-4-chlorophenoxy}-2,4-dichlorobenzene: A chlorinated analog with altered chemical properties.
Uniqueness
1-{3-[2-(Benzyloxy)ethoxy]-4-nitrophenoxy}-2,4-dichlorobenzene is unique due to the presence of both nitro and dichlorobenzene groups, which confer distinct reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
61432-47-1 |
|---|---|
Formule moléculaire |
C21H17Cl2NO5 |
Poids moléculaire |
434.3 g/mol |
Nom IUPAC |
4-(2,4-dichlorophenoxy)-1-nitro-2-(2-phenylmethoxyethoxy)benzene |
InChI |
InChI=1S/C21H17Cl2NO5/c22-16-6-9-20(18(23)12-16)29-17-7-8-19(24(25)26)21(13-17)28-11-10-27-14-15-4-2-1-3-5-15/h1-9,12-13H,10-11,14H2 |
Clé InChI |
DYPWMGILEMDRBC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCCOC2=C(C=CC(=C2)OC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


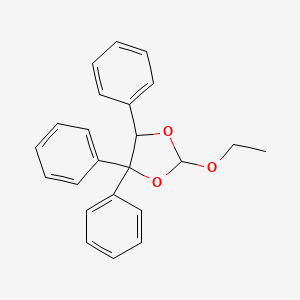

![2-Amino-3-phenyl-2H-imidazo[1,5-a]pyridin-4-ium bromide](/img/structure/B14583901.png)
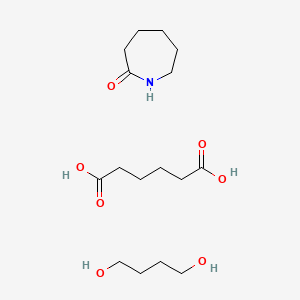
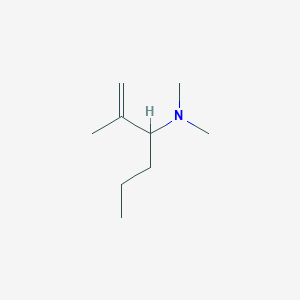
![5-(Thiophen-2-yl)-1,3,4,9b-tetrahydro-2H-indeno[1,2-b]pyridin-2-one](/img/structure/B14583930.png)
![2-[4-(2-Phenylethenyl)phenyl]-1,3,4-oxadiazole](/img/structure/B14583937.png)
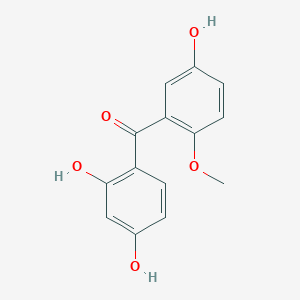
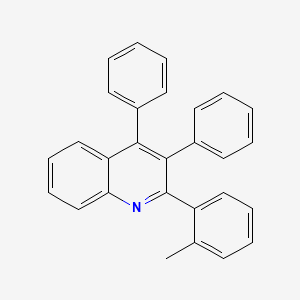
![4-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol](/img/structure/B14583947.png)

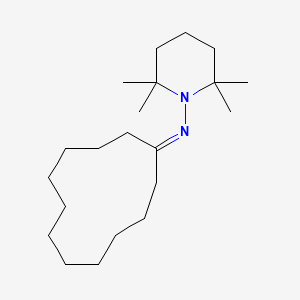
![N-Cyclohexyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14583964.png)
